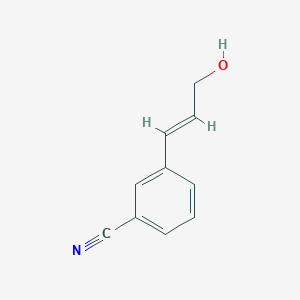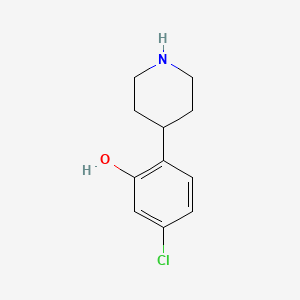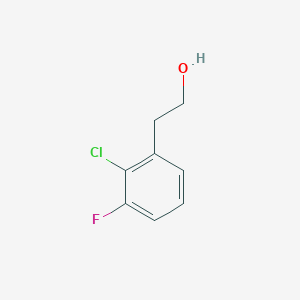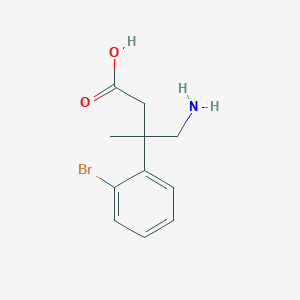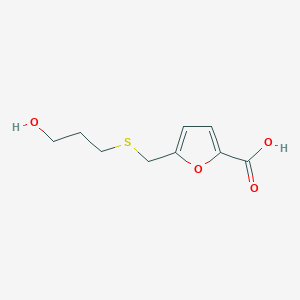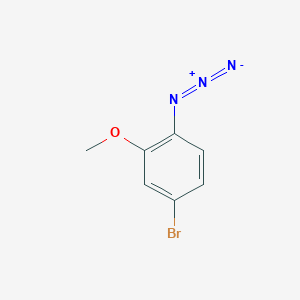
4-(2-Thiazolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Thiazolyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring attached to a benzenesulfonamide moiety, making it a valuable candidate in medicinal chemistry for its potential antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonylbenzylidine-2,4-thiazolidinedione. The reaction is carried out in the presence of dry pyridine and acetic anhydride, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
4-(2-Thiazolyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activity by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-Amino-4-aryl-thiazole: Shares the thiazole ring structure but lacks the benzenesulfonamide moiety.
4-Chlorosulfonylbenzylidine-2,4-thiazolidinedione: Contains the benzenesulfonamide group but differs in the thiazole ring substitution
Uniqueness: 4-(2-Thiazolyl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
1099660-77-1 |
|---|---|
Formule moléculaire |
C9H8N2O2S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |
Clé InChI |
OFXHFOFJYPSEIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

